molecular formula C5H13ClN2O2S B1452522 1-Methanesulfonylpyrrolidin-3-amine hydrochloride CAS No. 1190044-27-9

1-Methanesulfonylpyrrolidin-3-amine hydrochloride

Cat. No. B1452522
M. Wt: 200.69 g/mol
InChI Key: FNZSDPRWSRHDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methanesulfonylpyrrolidin-3-amine hydrochloride (MSPH) is a type of organic compound that has been widely used in scientific research for a variety of applications. It is a colorless, odorless, and water-soluble compound that is composed of a pyrrolidine ring with a methanesulfonyl group attached to the nitrogen atom. MSPH has many properties that make it useful in research, including its ability to act as a catalyst, its low toxicity, and its stability under a range of conditions.

Scientific Research Applications

Chemical Synthesis and Catalysis

  • 1-Methanesulfonylpyrrolidin-3-amine hydrochloride is utilized in the stereospecific synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines. These compounds are prepared through the stereospecific substitution of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, including amino acid esters, resulting in N-substituted 1-(2-pyridinyl)ethylamines with inversion of configuration. This process is significant for producing optically pure and meso triamine ligands with two pyridine rings, which are valuable in stereochemically pure forms for various chemical synthesis applications (Uenishi et al., 2004).

Aerosol Science and Nanoparticle Research

  • In aerosol science, sodium methanesulfonate and aminium chloride nanoparticles are studied for their effective densities, which are essential for calibrating aerosol mass spectrometers or estimating hygroscopic growth factors from electrodynamic balance experiments. Methanesulfonate and aminium salts, including derivatives of 1-methanesulfonylpyrrolidin-3-amine hydrochloride, are commonly found in ambient nanoparticles and are used as calibration standards in this field (Perraud et al., 2023).

Organic Chemistry and Catalysis

  • 1-Methanesulfonylpyrrolidin-3-amine hydrochloride plays a role in organic synthesis, particularly in reactions involving the sulfonylation of alcohols. It has been used in the sulfonylation of 2-alkynyl and 2-alkenyl alcohols with methanesulfonyl chloride or p-toluenesulfonyl chloride. This reaction proceeds with high safety and efficiency, avoiding the production of hazardous by-products and is applicable to complex and optically active compounds in synthetic chemistry (Tanabe et al., 1995).

properties

IUPAC Name

1-methylsulfonylpyrrolidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-3-2-5(6)4-7;/h5H,2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZSDPRWSRHDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methanesulfonylpyrrolidin-3-amine hydrochloride

Synthesis routes and methods

Procedure details

In a 10 mL round-bottomed flask, (1-methanesulfonyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester (0.18 g, 0.68 mmol) was dissolved in 1.0 M hydrogen chloride solution in MeOH (3.2 mL, 3.2 mmol). The reaction mixture was stirred at 50° C. for 3 h then cooled to room temperature and concentrated to afford 137 mg of 1-methanesulfonyl-pyrrolidin-3-ylamine hydrochloride as a light yellow solid which was used without further purification.
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methanesulfonylpyrrolidin-3-amine hydrochloride
Reactant of Route 2
1-Methanesulfonylpyrrolidin-3-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Methanesulfonylpyrrolidin-3-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Methanesulfonylpyrrolidin-3-amine hydrochloride
Reactant of Route 5
1-Methanesulfonylpyrrolidin-3-amine hydrochloride
Reactant of Route 6
1-Methanesulfonylpyrrolidin-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.